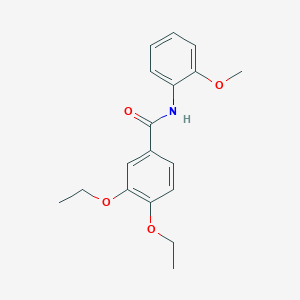

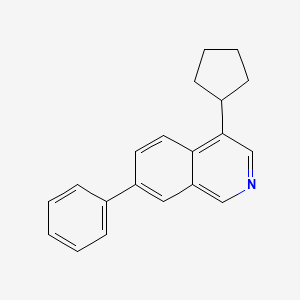

3,4-diethoxy-N-(2-methoxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar benzamide compounds often involves acylation reactions, where an acyl group is introduced to an aromatic compound. For example, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide was achieved through acylation and reduction reactions, starting from 2,4-diethoxy-5-nitroaniline, showcasing the typical approach to synthesizing benzamide derivatives (Jin Ning-ren, 2012).

Molecular Structure Analysis

The molecular structure of benzamide compounds can be elucidated using various spectroscopic and computational methods. For instance, the structure of a similar compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation, highlighting the importance of these techniques in understanding the structural aspects of benzamide derivatives (S. Demir et al., 2015).

科学的研究の応用

Structural Analysis and Theoretical Computation

- A study by Demir et al. (2015) examined a structurally similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray diffraction and quantum chemical computation. This study provides insights into the molecular geometry and vibrational frequencies of such compounds, which can be crucial for understanding their chemical behavior and potential applications in various fields, including material science and drug development (Demir et al., 2015).

Corrosion Inhibition

- Mishra et al. (2018) explored the corrosion inhibition behavior of N-Phenyl-benzamide derivatives on mild steel. While the specific compound 3,4-diethoxy-N-(2-methoxyphenyl)benzamide was not studied, this research suggests potential applications of similar compounds in protecting metals from corrosion, particularly in acidic environments (Mishra et al., 2018).

Potential in Melanoma Imaging

- Eisenhut et al. (2000) conducted a study on radioiodinated N-(dialkylaminoalkyl)benzamides, which demonstrated high uptake in melanoma. This research suggests that derivatives of benzamides, potentially including 3,4-diethoxy-N-(2-methoxyphenyl)benzamide, may have applications in melanoma imaging and possibly in radionuclide therapy (Eisenhut et al., 2000).

Antiplatelet Agents

- Liu et al. (2019) studied 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides as potential antiplatelet agents. This research indicates that compounds similar to 3,4-diethoxy-N-(2-methoxyphenyl)benzamide could have medicinal applications in preventing blood clots (Liu et al., 2019).

Synthesis and Applications in Organic Chemistry

- Bailey et al. (1999) discussed the use of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection in the solution phase synthesis of substituted benzamidines. This study suggests a role for benzamide derivatives in facilitating organic synthesis processes (Bailey et al., 1999).

Potential in Treatment of Alzheimer's Disease

- Kepe et al. (2006) used a benzamide derivative as a molecular imaging probe for quantifying serotonin 1A receptor densities in Alzheimer's disease patients. This highlights the potential of benzamide derivatives in neurological research and diagnosis (Kepe et al., 2006).

特性

IUPAC Name |

3,4-diethoxy-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-4-22-16-11-10-13(12-17(16)23-5-2)18(20)19-14-8-6-7-9-15(14)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFHAILNLSSNDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(2-methoxyphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)